![molecular formula C19H22N2O2 B5694010 N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide
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Description
N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as DEAB, is an organic compound that belongs to the amide class of compounds. It is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH).
Scientific Research Applications
- Benzamides play a crucial role in pharmaceuticals due to their prevalence in drug molecules. Many drugs, such as loperamide (antidiarrheal), acetaminophen (analgesic), and atorvastatin (cholesterol-lowering), contain amide groups . Researchers can explore the potential of N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide as a scaffold for designing novel drugs.
- Amide derivatives, including benzamides, exhibit antiplatelet activity . Investigating the antiplatelet effects of this compound could lead to valuable insights for cardiovascular health.
- Benzamides find applications in the paper, plastic, and rubber industries . Researchers can explore how N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide influences material properties and polymer behavior.
- The synthesis of benzamides using a green and efficient method involves direct condensation of benzoic acids and amines under ultrasonic irradiation. Lewis acidic ionic liquid immobilized on diatomite earth serves as a superior and recoverable catalyst . Investigate its catalytic potential further.
- Benzamides serve as intermediates in the synthesis of various therapeutic agents . Researchers can explore how this compound contributes to the production of valuable organic molecules.
Medicinal Chemistry and Drug Development
Antiplatelet Activity
Materials Science and Polymers
Catalysis and Green Chemistry
Intermediates in Organic Synthesis
properties
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)15-10-12-16(13-11-15)20-18(22)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHTZOPYRODFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-{[(2-methylphenyl)carbonyl]amino}benzamide |
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